Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-
CAS No.: 1713436-27-1
Cat. No.: VC11713349
Molecular Formula: C12H14BrNOS
Molecular Weight: 300.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1713436-27-1 |
|---|---|
| Molecular Formula | C12H14BrNOS |
| Molecular Weight | 300.22 g/mol |
| IUPAC Name | (4-bromo-3-methylphenyl)-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C12H14BrNOS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | FRNULFVFVPOZGK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)N2CCSCC2)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N2CCSCC2)Br |
Introduction
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is a chemical compound that belongs to the class of thioether derivatives. Its molecular structure includes a bromine atom and a thiomorpholine group, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by its CAS number 1713436-27-1.
Synthesis and Preparation Methods
The synthesis of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- typically involves multi-step organic reactions. A common synthetic route includes:
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Starting Materials: 4-bromo-3-methylphenyl isocyanate and thiomorpholine.
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Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.
Table 2: General Synthetic Route
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 4-bromo-3-methylphenyl isocyanate with thiomorpholine | Reflux in dichloromethane |
| 2 | Purification through recrystallization or chromatography | Suitable solvent for purification |
Biological Activity and Applications
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- has been studied for its potential biological activities:
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Antimicrobial Properties: Research indicates that this compound exhibits significant activity against various bacterial strains, suggesting its potential as a new antimicrobial agent.
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Anticancer Activity: Preliminary studies have shown that it may inhibit cancer cell proliferation, indicating its potential as a lead compound in cancer therapy.
Mechanism of Action
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